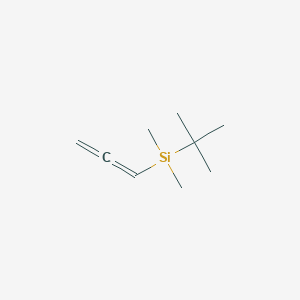

(tert-Butyldimethylsilyl)allene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(tert-Butyldimethylsilyl)allene, also known as this compound, is a useful research compound. Its molecular formula is C9H18Si and its molecular weight is 154.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1.1. Synthesis of Chiral Compounds

TBS-allene is instrumental in the synthesis of chiral compounds, particularly axially chiral α-allenols. Researchers have reported a highly efficient and enantioselective synthesis yielding 96-99% enantiomeric excess (ee) from TBS-protected precursors . This high level of enantioselectivity is crucial for pharmaceutical applications where chirality can affect drug efficacy.

1.2. Use as a Protecting Group

The tert-butyldimethylsilyl (TBS) group is widely recognized for its stability and effectiveness as a protecting group for alcohols and amines during multi-step syntheses. The TBS group allows for selective reactions while protecting sensitive functional groups, facilitating complex organic transformations . For instance, the TBS group can be removed under mild conditions, allowing for the subsequent formation of desired products without degradation of other functional groups.

Materials Science

TBS-allene is also utilized in materials science for developing advanced materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability, making it suitable for various industrial applications .

3.1. Asymmetric Synthesis

A notable case study involves the asymmetric synthesis of diplobifuranylone B, where TBS-allene was used as a key intermediate. The synthesis was achieved in a total of 10 steps with an overall yield of 15.8%. The use of TBS protection allowed for selective reactions that were critical to the success of the synthetic route .

| Step | Reaction Type | Yield (%) | Comments |

|---|---|---|---|

| 1 | TBS protection | 78 | Initial protection of alcohol |

| 2 | Nucleophilic addition | 70 | Formation of propargylic alcohol |

| 3 | Final product formation | 15.8 | Completion of synthesis |

3.2. Hydrocyanation Reactions

In another study, TBS-allene was employed in nickel-catalyzed hydrocyanation reactions, demonstrating its versatility in forming carbon-carbon bonds under mild conditions . This application underscores its potential in synthesizing valuable intermediates for further transformations.

特性

CAS番号 |

176545-76-9 |

|---|---|

分子式 |

C9H18Si |

分子量 |

154.32 g/mol |

InChI |

InChI=1S/C9H18Si/c1-7-8-10(5,6)9(2,3)4/h8H,1H2,2-6H3 |

InChIキー |

ZCPOUZASMFARBY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[Si](C)(C)C=C=C |

正規SMILES |

CC(C)(C)[Si](C)(C)C=C=C |

同義語 |

(t-Butyldimethylsilyl)allene |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。